1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h1,4,8-9H,2-3,5-7H2,(H,12,13) |
InChI Key |
UWVNXKFEZSVZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CCC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring bearing the carboxylic acid at the 2-position and the cyclopentenyl substituent at the 1-position. The key challenges are:
- Formation of the pyrrolidine ring system with correct stereochemistry.
- Introduction of the cyclopentenyl moiety.
- Control of racemization during functional group transformations.
Enzymatic Reduction of Cyclopentenone Precursors (Literature from CDN Science Pub)
An alternative approach to obtaining optically pure cyclopent-2-en-1-yl intermediates involves enzymatic reduction of ethyl 2-oxocyclopentane-carboxylate using baker's yeast.
-
- Baker's yeast reduces the keto group to an alcohol with high enantioselectivity.
- The resulting alcohol maintains the (S)-configuration, which is crucial for downstream stereoselective synthesis.
- This optically pure intermediate can then be transformed into the cyclopentenyl substituent on the pyrrolidine ring.
-
- High enantiomeric excess and chemical purity.
- Mild reaction conditions.
- Avoids racemization common in chemical reductions.
| Step | Description | Yield (%) | Enantiomeric Purity |
|---|---|---|---|
| Reduction of keto ester | Baker's yeast reduction of ethyl 2-oxocyclopentane-carboxylate | 80.3 | High (S-enantiomer) |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|
| Cyclization with formic anhydrides (Patent EP3015456A1) | LDA or strong base, formic mixed anhydride, acid additive, low temp (-78°C) | ~75 | High (cis isomer favored) | Avoids racemization with proper sequence |
| Enzymatic reduction of keto ester (CDN Science Pub) | Baker's yeast, mild conditions | 80.3 | High (S-enantiomer) | Provides optically pure cyclopentenyl precursor |
| Ring contraction to cyclobutane (ACS Publications) | Iodonitrene species, nitrogen extrusion | 24-46 | Excellent (dr >20:1, ee >97%) | Advanced stereoselective transformation |
Chemical Reactions Analysis
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid can exhibit significant anticancer properties. For example, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study involving the synthesis of pyrrolidine derivatives demonstrated that certain analogs exhibited potent activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. The structural modifications were crucial for enhancing bioactivity, suggesting that 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid could be optimized for improved efficacy.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.4 |
| B | HeLa | 3.2 |
| C | A549 | 4.8 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and other inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Study:
In a preclinical model of arthritis, treatment with 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid resulted in a significant reduction in swelling and pain compared to control groups. The compound's ability to modulate immune responses highlights its therapeutic potential.
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex structures used in pharmaceuticals and agrochemicals.
Case Study:
A synthetic route utilizing 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid demonstrated its utility in forming bicyclic structures through cycloaddition reactions. The resulting compounds showed promising biological activities, indicating the importance of this precursor in drug design.
| Reaction Type | Product Structure | Yield (%) |
|---|---|---|
| Cycloaddition | Dicyclic Compound | 85 |
| Rearrangement | Tricyclic Compound | 90 |
Mechanism of Action
The mechanism by which 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to changes in their activity.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Cyclopentene Dicarboxylic Acid Derivatives
- (±)-Cyclopent-2-ene-1,2-dicarboxylic Acid 2-Benzylamide 1-Pyrrolidine Amide (Compound 9) Molecular Formula: C₂₀H₂₅NO₂. Key Features: The benzylamide group enhances lipophilicity compared to the carboxylic acid in the target compound. Synthesis: Yield of 69% via coupling of cyclopentene dicarboxylic acid with pyrrolidine, using Et₃N as a base . Differentiator: The amide functionality reduces solubility in polar solvents relative to the carboxylic acid .
- 1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine-2(S)-carboxylic Acid Structure: Incorporates a 4-phenylbutyryl group, increasing molecular weight and steric bulk. NMR Data: Aromatic protons resonate at 7.15–7.29 ppm, indicating electron-withdrawing effects from substituents . Application: Potential use in medicinal chemistry due to phenyl groups enabling π-π stacking interactions .
Pyrrolidine- and Piperidine-Based Carboxylic Acids
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic Acid Molecular Formula: C₁₅H₂₁N₃O₂. Key Features: A piperidine ring (6-membered) instead of pyrrolidine reduces ring strain but may decrease conformational rigidity.
- 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Structure: A ketone group at the 5-position of pyrrolidine alters electronic properties. Synthesis: Not detailed in evidence, but commercial availability suggests robust synthetic routes . Application: Used as a building block in peptide mimetics due to its constrained geometry .
Fused Heterocyclic Carboxylic Acids
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a–c) Structure: Fused pyrrole-pyridine system with substituents (Cl, OMe) at the 5-position. Synthesis: High yields (71–95%) via cyclization reactions, indicating favorable thermodynamics . Differentiator: The aromatic system enhances UV absorbance and stability compared to non-aromatic cyclopentene derivatives .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves water solubility relative to amide analogs (e.g., Compound 9) but is counterbalanced by the hydrophobic cyclopentene ring .
- Acidity : The pKa of the carboxylic acid is likely ~4–5, similar to other pyrrolidine carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-2-carboxylic acid) .
- NMR Shifts : Cyclopentene protons in the target compound are expected at ~5.6–6.0 ppm (cf. 5.64 ppm in ), while pyrrolidine protons resonate at 1.5–3.5 ppm .
Biological Activity
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid is , and it possesses a distinctive cyclopentene ring fused to a pyrrolidine moiety. The presence of both cyclic and acyclic structures contributes to its unique reactivity and biological interactions.
The biological activity of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid has been linked to several mechanisms, including:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, affecting signal transduction processes within cells.
Case Studies
A selection of studies highlights the biological activities of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. A study reported IC50 values in the micromolar range against HeLa and MCF-7 cells, suggesting potential applications in cancer therapy .
- Neuroprotective Properties : Preliminary investigations suggest that 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid may have neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
Comparative Analysis
To understand the relative biological activity of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid, a comparison with similar compounds can be beneficial. The following table summarizes key properties and activities:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neuroprotective Effects |
|---|---|---|---|
| 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid | Yes | ~10 µM | Yes |
| Cyclopropene derivatives | Moderate | ~15 µM | Limited |
| Pyrrolidine derivatives | Yes | ~20 µM | Yes |
Q & A
Q. What are the established synthetic routes for 1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For example, pyrrolidine derivatives can be alkylated using cyclopent-2-en-1-yl halides under basic conditions (e.g., NaH or K₂CO₃ in THF) to introduce the cyclopentenyl group . Oxidation of intermediates (e.g., using KMnO₄ or Dess–Martin periodinane) may be required to generate the carboxylic acid moiety. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios to minimize by-products like over-alkylated species .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopentenyl substitution pattern (e.g., olefinic protons at δ 5.5–6.5 ppm) and pyrrolidine ring conformation .
- Chiral HPLC : To resolve enantiomers, use a Chiralpak® column with a hexane/isopropanol mobile phase and UV detection at 210 nm .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅NO₂) with <5 ppm error .
Q. What purification strategies are recommended for isolating 1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate acidic impurities using ethyl acetate and aqueous NaHCO₃ .
- Column Chromatography : Use silica gel with a gradient of 5–20% methanol in dichloromethane. Monitor fractions via TLC (Rf ~0.3 in 10:1 CH₂Cl₂:MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
Advanced Research Questions
Q. How does the cyclopentenyl substituent influence this compound’s affinity for biological targets, such as neurotransmitter receptors?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts interactions with cannabinoid or opioid receptors due to the compound’s rigid cyclopentenyl group and hydrogen-bonding carboxylic acid. Validate via competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940 for CB1 receptors) . Compare IC₅₀ values against analogs lacking the cyclopentenyl group to isolate steric/electronic effects .
Q. What computational approaches can model the compound’s conformational dynamics in aqueous vs. lipid environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to assess pyrrolidine ring puckering and cyclopentenyl group flexibility .
- QM/MM Calculations : Evaluate protonation states of the carboxylic acid at physiological pH (e.g., COO⁻ vs. COOH) using Gaussian09 .
Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be assessed for this compound?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential at 10 µM .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets for common variables (e.g., cell line viability assays vs. primary cell models) .
- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., 72-hour exposure in DMEM + 10% FBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
